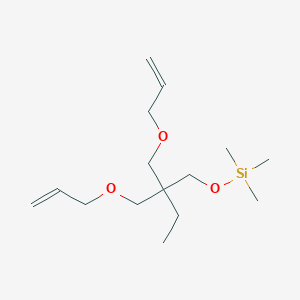

(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane

Beschreibung

The compound "(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane" (CAS: 682-09-7 and 682-08-6) is a liquid chemical intermediate with the molecular formula C₁₂H₂₂O₃, commercially designated as Trimethylolpropane, diallyl ether, tech. It comprises two primary components:

1-Butanol, 2,2-bis[(2-propenyloxy)methyl]- (CAS: 682-09-7)

1-(Allyloxy)-2,2-bis[(allyloxy)methyl]butane (CAS: 682-08-6).

This compound is utilized in polymer synthesis and crosslinking applications due to its allyl ether and silane functional groups, which enhance reactivity in radical polymerization or silane-coupling processes . It is classified as non-carcinogenic and non-reprotoxic under California Proposition 65 but requires careful handling due to its propensity to form peroxides upon air exposure, releasing toxic decomposition products like acrolein, CO, and CO₂ .

Eigenschaften

IUPAC Name |

2,2-bis(prop-2-enoxymethyl)butoxy-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3Si/c1-7-10-16-12-15(9-3,13-17-11-8-2)14-18-19(4,5)6/h7-8H,1-2,9-14H2,3-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHMUNZPBINKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC=C)(COCC=C)CO[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane typically involves the reaction of allyl alcohol with a silane compound under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between allyl alcohol and trimethylchlorosilane, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as distillation and chromatography to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols.

Reduction: Reduction reactions can convert the allyloxy groups to alcohols.

Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.

Industry: The compound is used in the production of advanced materials, including coatings and adhesives

Wirkmechanismus

The mechanism of action of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane involves its interaction with molecular targets through its allyloxy and silane groups. These interactions can lead to the formation of stable complexes, enhancing the stability and functionality of the target molecules. The pathways involved include covalent bonding and hydrogen bonding with various substrates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane with its structural analogs and regulatory peers.

Table 1: Structural and Regulatory Comparison of Components

Key Observations:

Structural Differences: 682-09-7 features a butanol backbone with two propenyloxymethyl groups, enhancing hydrophilicity and reactivity in polar solvents. 682-08-6 adopts a butane backbone with allyloxy substituents, favoring hydrophobic interactions and thermal stability.

Regulatory Divergence :

- 682-09-7 is listed on the EU’s EINECS and Canada’s DSL , indicating its established commercial use in these regions. In contrast, 682-08-6 is excluded from EINECS and classified under Canada’s NDSL , requiring stricter import/export documentation .

Global Inventory Listings :

Both components are listed in China’s IECSC , Australia’s AICIS , and New Zealand’s NZIoC , but only 682-09-7 is recognized in the EU’s EINECS, reflecting differences in regional acceptance .

Key Findings:

- Peroxide Hazard : Unlike simpler allyl ethers, this compound’s silane group may accelerate peroxide formation, necessitating inert-atmosphere storage .

- Toxic Byproducts: Its decomposition releases acrolein, a potent irritant, distinguishing it from non-silane allyl ethers that produce less hazardous aldehydes .

Biologische Aktivität

(2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane is a silane compound that has gained interest in various fields due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

The synthesis of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane typically involves the reaction of trimethylsilane with allyl alcohols under controlled conditions. The resulting compound features multiple functional groups that can interact with biological systems, enhancing its activity.

Antimicrobial Properties

Research indicates that silanes like (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 20 | Mitochondrial dysfunction |

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of silanes showed a promising ability to inhibit tumor growth in xenograft models. The study highlighted (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane as a candidate for further development due to its selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : Another study demonstrated the effectiveness of silane compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial cell walls, leading to cell lysis .

The biological activity of (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid bilayers, compromising membrane integrity.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : Certain silanes have been shown to inhibit key enzymes involved in cellular metabolism, further contributing to their cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.